Cas no 2098276-18-5 (2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate)

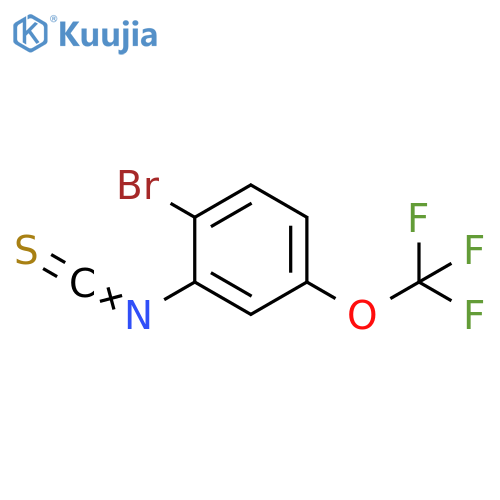

2098276-18-5 structure

商品名:2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate

CAS番号:2098276-18-5

MF:C8H3BrF3NOS

メガワット:298.079730272293

CID:5154399

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate

-

- インチ: 1S/C8H3BrF3NOS/c9-6-2-1-5(14-8(10,11)12)3-7(6)13-4-15/h1-3H

- InChIKey: UVFPORQVZLNTIC-UHFFFAOYSA-N

- ほほえんだ: C1(Br)=CC=C(OC(F)(F)F)C=C1N=C=S

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC502999-5g |

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate |

2098276-18-5 | 5g |

£198.00 | 2025-02-21 | ||

| abcr | AB598716-5g |

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate; . |

2098276-18-5 | 5g |

€392.40 | 2024-07-24 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY328772-1g |

2-Bromo-5-(trifluoromethoxy)phenyl Isothiocyanate |

2098276-18-5 | ≥95% | 1g |

¥7650.00 | 2024-08-09 | |

| abcr | AB598716-1g |

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate; . |

2098276-18-5 | 1g |

€157.50 | 2024-07-24 | ||

| Apollo Scientific | PC502999-1g |

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate |

2098276-18-5 | 1g |

£66.00 | 2025-02-21 | ||

| Apollo Scientific | PC502999-25g |

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate |

2098276-18-5 | 25g |

£594.00 | 2025-02-21 | ||

| abcr | AB598716-25g |

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate; . |

2098276-18-5 | 25g |

€1097.30 | 2024-07-24 | ||

| Apollo Scientific | PC502999-100g |

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate |

2098276-18-5 | 100g |

£1782.00 | 2025-02-21 |

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

2098276-18-5 (2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate) 関連製品

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 4770-00-7(3-cyano-4-nitroindole)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2098276-18-5)2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate

清らかである:99%

はかる:1g

価格 ($):959